molecular formula C11H12O3 B1407332 2-(Tetrahydrofuran-3-yl)benzoic acid CAS No. 1552568-56-5

2-(Tetrahydrofuran-3-yl)benzoic acid

Cat. No. B1407332
CAS RN: 1552568-56-5
M. Wt: 192.21 g/mol
InChI Key: DRUSPOIDJOQEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 2-(Tetrahydrofuran-3-yl)benzoic acid is C11H12O3 . Its molecular weight is 192.21 g/mol .

Scientific Research Applications

Crystal Structures and Ligand Behavior

Research has highlighted the role of 2-(Tetrahydrofuran-3-yl)benzoic acid derivatives in understanding the crystal structures and ligand behavior in metal complexes. For example, a study on manganese(I) and rhenium(I) complexes demonstrated how a benzoic acid moiety can influence the arrangement and properties of such complexes. The non-coordinating nature of the o-benzoic acid substituent allows for unique positioning relative to the metal, affecting the overall structure and potentially the reactivity of the complex (Lense, Guzei, Andersen, & Thao, 2018).

Synthesis of Bioactive Compounds

Another significant application is in the synthesis of bioactive compounds. For instance, a methodology involving 2,5-Dimethoxy-2-(dimethoxymethyl)tetrahydrofuran reacted with anthranilic acid alkyl esters has been utilized to create 2-(2-formylpyrrol-1-yl)benzoic acid esters, leading to compounds with potential pharmacological activities (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).

Acaricidal Activity and Mechanism

The derivatives of this compound have been explored for their acaricidal activity against Sarcoptes scabiei var. Cuniculi. Structural modifications of octadecanoic acid-3,4-tetrahydrofuran diester have led to derivatives with enhanced acaricidal effectiveness. These findings are crucial for developing new treatments for scabies, demonstrating the compound's potential in veterinary medicine and public health (Li et al., 2022).

Heterogeneous Catalysis in Organic Synthesis

Furthermore, the applications extend into the field of catalysis, where an azobenzene-containing metal-organic framework was shown to catalyze the direct amidation of benzoic acids efficiently. This catalytic activity, demonstrated in tetrahydrofuran at 70°C, underscores the potential of this compound derivatives in facilitating the synthesis of bioactive compounds, presenting a valuable tool for organic chemistry and pharmaceutical synthesis (Hoang et al., 2015).

properties

IUPAC Name

2-(oxolan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSPOIDJOQEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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